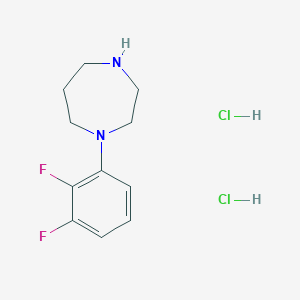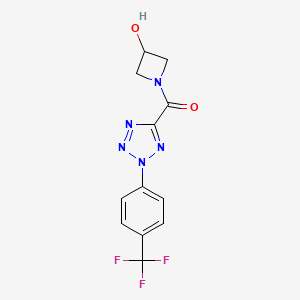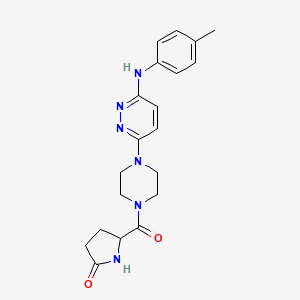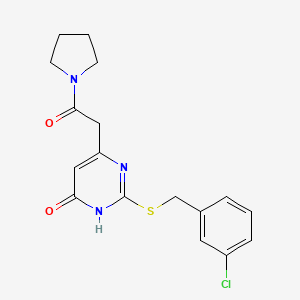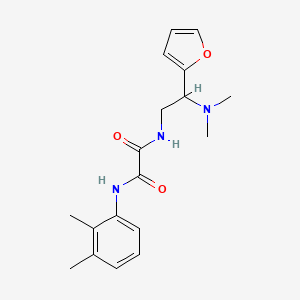
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a dimethylamino group, and an oxalamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide typically involves multiple steps:
-
Formation of the Furan-2-yl Ethylamine Intermediate
Starting Materials: Furan-2-carboxaldehyde and dimethylamine.
Reaction: Reductive amination to form 2-(dimethylamino)-2-(furan-2-yl)ethanol.
Conditions: Catalytic hydrogenation using a palladium catalyst.
-
Oxalamide Formation
Starting Materials: 2-(dimethylamino)-2-(furan-2-yl)ethanol and 2,3-dimethylphenyl isocyanate.
Reaction: Condensation reaction to form the oxalamide linkage.
Conditions: Typically carried out in an inert atmosphere using a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives of the furan ring or the dimethylamino group.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride.
Products: Reduced forms of the oxalamide or furan ring.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Products: Substituted derivatives at the furan ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.
Aplicaciones Científicas De Investigación
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide has several applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under different conditions.
-
Biology
- Potential use in studying enzyme interactions due to its unique structure.
- Investigated for its effects on cellular processes.
-
Medicine
- Explored for potential therapeutic applications, such as in drug design.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.
N1-(2-(dimethylamino)-2-(pyridin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-7-5-8-14(13(12)2)20-18(23)17(22)19-11-15(21(3)4)16-9-6-10-24-16/h5-10,15H,11H2,1-4H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLERQUWYUMFQFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide](/img/structure/B2358229.png)
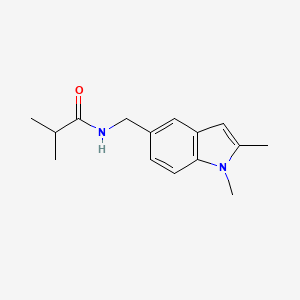
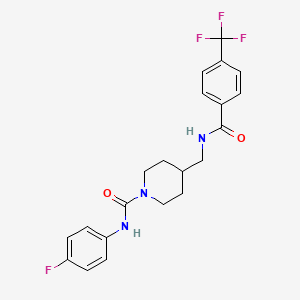
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)
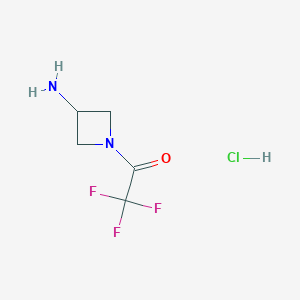
![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)
![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2358241.png)
